1-Isobutyl-1H-imidazole-2-carboxylic acid
Overview
Description
1-Isobutyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an isobutyl group and a carboxylic acid group Imidazoles are known for their significant role in various biological processes and their presence in many pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of hydroxylamine with ethyl glyoxalate to form an N-oxide intermediate, which then undergoes further reactions to yield the desired imidazole .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde . This method is advantageous due to its simplicity and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-Isobutyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Isobutyl-1H-imidazole-2-carboxylic acid can be compared with other imidazole derivatives:
Histidine: An essential amino acid with an imidazole side chain, crucial for protein structure and function.
Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat various fungal infections.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Similar Compounds
- Histidine
- Metronidazole
- Clotrimazole
Properties
IUPAC Name |
1-(2-methylpropyl)imidazole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)5-10-4-3-9-7(10)8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHISCJYNWYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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